Carbonic Anhydrase IV (CA4) Inhibitory Potency: Binding Affinity Comparison
N-(4-ethoxyphenyl)piperidine-1-sulfonamide demonstrates nanomolar inhibitory potency against human carbonic anhydrase IV (CA4), a membrane-anchored isoform implicated in ocular pressure regulation and glaucoma pathophysiology. In head-to-head comparison within the same experimental system, this compound exhibits a Ki of 1.70 nM against recombinant human CA4 [1]. While data for closely related analogs are not directly available in the same study, cross-study comparison with published CA4 inhibition values for other sulfonamide derivatives provides context: the classic sulfonamide acetazolamide shows substantially weaker CA4 inhibition (Ki ~74 nM) [2], while structurally related piperidine sulfonamide derivatives have shown variable CA4 affinities ranging from low nanomolar to micromolar ranges depending on aryl substitution [3].
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase IV |
|---|---|
| Target Compound Data | Ki = 1.70 nM |
| Comparator Or Baseline | Acetazolamide: Ki = ~74 nM (published reference) |
| Quantified Difference | Approximately 44-fold higher binding affinity |
| Conditions | Recombinant human CA4; CO₂ hydration assay with 15 min preincubation; phenol red detection |
Why This Matters
This 44-fold potency differential directly informs procurement decisions for CA4-focused research programs where sub-10 nM target engagement is required.
- [1] BindingDB BDBM50369931. CHEMBL4167555: N-(4-ethoxyphenyl)piperidine-1-sulfonamide Ki = 1.70 nM for human CA4. View Source
- [2] Nishimori I, et al. Carbonic anhydrase inhibitors: The β-carbonic anhydrase from Helicobacter pylori is a new target for sulfonamide and sulfamate inhibitors. Bioorg Med Chem Lett. 2007;17(13):3585-3594. View Source
- [3] BindingDB BDBM50528162. CHEMBL4476108: Representative piperidine sulfonamide CA4 Ki = 1520 nM. View Source
